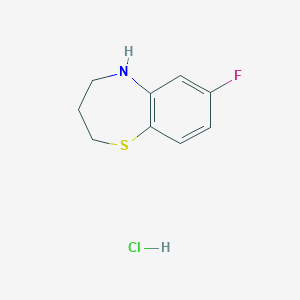

![molecular formula C6H8O2 B1528379 3-Oxabicyclo[3.1.0]hexane-6-carbaldéhyde CAS No. 1620450-96-5](/img/structure/B1528379.png)

3-Oxabicyclo[3.1.0]hexane-6-carbaldéhyde

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthèse de structures bicycliques en chimie médicinale

3-Oxabicyclo[3.1.0]hexane-6-carbaldéhyde: est un intermédiaire précieux dans la synthèse de structures bicycliques qui sont prédominantes en chimie médicinale. La structure bicyclique unique du composé, comportant un cycle à trois chaînons tendu fusionné à un cycle cyclohexane, en fait un échafaudage idéal pour le développement de nouveaux médicaments. Des chercheurs ont utilisé ce composé pour créer des molécules avec une grande complexité stéréochimique, ce qui est crucial pour la liaison à des cibles biologiques avec une haute spécificité .

Catalyse photoredox organique

Le composé a été utilisé en catalyse photoredox organique, un domaine qui a gagné une attention considérable pour son rôle en chimie durable. En utilisant This compound en conjonction avec des catalyseurs photoredox organiques ou à l’iridium et une irradiation LED bleue, les chimistes peuvent réaliser des synthèses hautement diastéréosélectives. Cette méthode est particulièrement utile pour la construction de molécules complexes avec plusieurs stéréocentres contigus, qui sont importants dans la conception de médicaments .

Développement d’agents antimicrobiens

Dans la recherche de nouveaux agents antimicrobiens, This compound a été utilisé comme structure de base pour la synthèse de nouveaux composés. Son incorporation dans des structures spir-othiazolidine fusionnées, par exemple, a montré un potentiel prometteur pour améliorer les performances antimicrobiennes, offrant une nouvelle voie pour lutter contre les souches résistantes de bactéries .

Thermochimie en phase gazeuse

La structure unique du composé en fait également un sujet d’intérêt dans les études de thermochimie en phase gazeuse. Des chercheurs d’institutions comme le National Institute of Standards and Technology (NIST) ont étudié les propriétés thermochimiques de composés oxabicyclohexane similaires. Ces études fournissent des données précieuses pour comprendre la stabilité et la réactivité de ces composés dans diverses conditions .

Réactions d’annulation

This compound: est un réactif clé dans les réactions d’annulation, qui sont essentielles pour la construction de structures organiques complexes. La réactivité du composé permet la synthèse convergente de bicyclohexanes via des processus d’annulation (3 + 2). Cette stratégie de synthèse est essentielle pour la création de molécules avec des centres quaternaires tout carbone, un exploit difficile en synthèse organique .

Applications en science des matériaux

Les caractéristiques structurelles de This compound en font un candidat pour des applications en science des matériaux. Son système bicyclique rigide peut être utilisé pour développer de nouveaux polymères avec des propriétés mécaniques uniques. De plus, le potentiel du composé à former des époxydes stables pourrait être exploré pour la création de revêtements et de résines avancés .

Mécanisme D'action

Target of Action

Compounds with a bicyclic structure, like “3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde”, are often used in drug design and can act on various biological targets . .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures have been found to affect various pathways .

Analyse Biochimique

Biochemical Properties

3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde plays a significant role in biochemical reactions due to its reactive aldehyde group. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can form Schiff bases with amino groups in proteins, leading to potential modifications in protein function. Additionally, 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde may act as a substrate for certain oxidoreductases, facilitating redox reactions that are crucial for cellular metabolism .

Cellular Effects

The effects of 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde on cells are diverse. It can influence cell signaling pathways by modifying key signaling proteins through covalent bonding. This compound may also affect gene expression by interacting with transcription factors or other regulatory proteins. Furthermore, 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde can alter cellular metabolism by participating in metabolic pathways, potentially leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. For example, the aldehyde group of 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition. Additionally, this compound may influence gene expression by interacting with DNA or transcription factors, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde can change over time. The stability of this compound is an important factor, as it may degrade under certain conditions, affecting its efficacy. Long-term studies have shown that 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways. At high doses, 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde is involved in various metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenases, leading to the formation of carboxylic acid derivatives. This compound may also interact with cofactors like NAD+ or NADP+, influencing redox reactions and metabolic flux. The presence of 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde can alter metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound can affect its activity and function, with certain tissues or cellular compartments exhibiting higher concentrations .

Subcellular Localization

The subcellular localization of 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde is crucial for its activity. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the mitochondria, where it participates in metabolic processes, or to the nucleus, where it influences gene expression. The precise localization of 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde can determine its specific biochemical effects .

Propriétés

IUPAC Name |

3-oxabicyclo[3.1.0]hexane-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-1-4-5-2-8-3-6(4)5/h1,4-6H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNKYBNHDIUTPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C2C=O)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1528305.png)

![[1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B1528306.png)

![4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid](/img/structure/B1528307.png)

![5-(2-aminoethyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1528315.png)

![Tert-butyl 2-{[1-(ethylcarbamoyl)piperidin-4-yl]amino}acetate](/img/structure/B1528316.png)